2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-7-8(10(13)14)6-11-9(12-7)4-3-5-15-2/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
QUUMMVPXEKANMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CCCOC |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Core Construction
The synthesis typically begins with pyrimidine derivatives such as 2-hydroxypyrimidine-5-carboxylic acid or 2-methylpyrimidine-5-carboxylic acid , which serve as foundational scaffolds. These compounds are often obtained via cyclization of amidines or urea derivatives with β-dicarbonyl compounds or through nucleophilic substitution reactions on halogenated pyrimidines.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Pyrimidine core (e.g., 2-methylpyrimidine-5-carboxylic acid) | Alkyl halide (e.g., 3-methoxypropyl bromide), base (K₂CO₃) | Reflux in DMF or DMSO | Alkylated pyrimidine | Nucleophilic substitution at N-1 or N-3 |
| 2 | Alkylated pyrimidine | Methylating agent (e.g., methyl iodide) | Reflux in acetonitrile | 4-Methylpyrimidine derivative | Methylation at 4-position |
| 3 | Methylated pyrimidine | Oxidizing agent (e.g., KMnO₄) | Reflux or controlled temperature | 5-Carboxylic acid derivative | Oxidation of methyl group |
| 4 | Final product | Purification techniques | Chromatography, recrystallization | 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid | Confirmed via NMR/MS |
Additional Research Insights
- Patent EP0369208A1 highlights the complexity of pyridine derivatives' synthesis, emphasizing multi-step processes involving nitration, oxidation, and substitution reactions, which are adaptable for pyrimidine derivatives.
- Oxidation of methyl groups attached to pyrimidines is a common route to carboxylic acids, often utilizing strong oxidants under reflux conditions.
- The alkylation of pyrimidines with halogenated alkyl compounds is a standard method, with reaction conditions optimized to prevent over-alkylation or side reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxypropyl group may enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
*Target compound; data inferred from analogs.
Physicochemical Properties
- Polarity : The methoxypropyl group in the target compound introduces moderate polarity compared to hydrophobic substituents like isopropyl or propyl .
- Molecular Weight: Derivatives with bulkier substituents (e.g., cyclopropylamino, methoxypropyl) exhibit higher molecular weights (>190 g/mol) , whereas simpler analogs (e.g., 4-methoxy) are lighter (~154 g/mol) .
- Solubility : Hydrophobic groups (isopropyl, propyl) enhance lipid solubility, while polar substituents (carboxylic acid, methoxy) improve aqueous solubility .
Research Findings and Implications
Substituent Positioning: Position 2 substituents (methoxypropyl, chloro, cyclopropylamino) critically influence reactivity, while position 4/5 groups (methyl, isopropyl) modulate steric and solubility profiles .
Synthetic Flexibility : Methods such as sulfinyl displacement and T3P-mediated coupling offer versatile routes to diversify pyrimidine-5-carboxylic acid scaffolds.
Contradictions: lists similarity scores (0.74–0.90) for pyrimidine analogs, but functional group differences (e.g., amino vs. methoxypropyl) may lead to divergent applications .
Biological Activity
2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities and pharmaceutical applications. This compound is characterized by a methoxypropyl group and a carboxylic acid functional group, which contribute to its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine ring substituted at the 2-position with a 3-methoxypropyl amino group and at the 5-position with a carboxylic acid, which enhances its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes or receptors due to the presence of hydroxyl and carboxylic acid groups. This interaction can modulate enzyme activity, influencing various biological pathways. The methoxymethyl group may also enhance solubility and bioavailability, facilitating its interaction within biological systems.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Studies suggest that related compounds can inhibit the expression of inflammatory markers such as COX-2 and iNOS, demonstrating anti-inflammatory properties .
- Antitumor Potential : Preliminary investigations have indicated that certain derivatives may inhibit cancer cell proliferation by targeting key signaling pathways like PI3K/mTOR .
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of pyrimidine derivatives, including this compound, against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM, suggesting strong antimicrobial potential. -
Anti-inflammatory Mechanism :
In vitro assays demonstrated that derivatives significantly reduced the mRNA expression levels of COX-2 and iNOS in inflammatory models. The most potent derivatives showed IC50 values lower than those of standard anti-inflammatory drugs like indomethacin . -
Antitumor Activity :
A series of experiments explored the effects of pyrimidine derivatives on cancer cell lines (e.g., MCF-7 and HCT-116). The most promising compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity and the ability to induce apoptosis in cancer cells by blocking critical signaling pathways .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for 2-(3-Methoxypropyl)-4-methylpyrimidine-5-carboxylic acid, and what intermediates are critical?
The synthesis typically involves multi-step organic reactions starting from pyrimidine derivatives. For example:
- Step 1 : Functionalization of the pyrimidine ring via alkylation or amination (e.g., introducing the 3-methoxypropyl group using alkyl halides or Mitsunobu conditions) .
- Step 2 : Carboxylic acid group introduction via oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or RuO₄ under controlled pH .
- Key intermediates : 4-methylpyrimidine-5-carbaldehyde and 3-methoxypropylamine derivatives. Reaction monitoring via TLC and HPLC is recommended to optimize yields .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
- NMR : and NMR confirm substituent positions (e.g., methoxypropyl protons at δ 3.3–3.5 ppm, pyrimidine carbons at δ 155–165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₅N₂O₃⁺ expected m/z 227.1028) .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Q. What solubility and stability considerations are critical for experimental handling?
- Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions; optimize with co-solvents like PEG-400) .
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxypropyl group .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., carboxylic acid as a hydrogen bond donor) .
- Molecular Docking : Use PyMol or AutoDock to simulate interactions with biological targets (e.g., kinases or viral proteases) .
- Reference Data : Cross-validate with crystallographic coordinates from structurally analogous pyrimidines (e.g., PDB ID 2WG for methoxypyrimidine scaffolds) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for metabolic interference from the methoxypropyl group .
- Metabolite Screening : LC-MS/MS to identify degradation products that may skew activity .
- Structural Analog Comparison : Benchmark against 2-isopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 127958-08-1) to isolate substituent effects .
Q. How to optimize regioselectivity in derivatization reactions (e.g., avoiding N- vs. O-alkylation)?
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity to the pyrimidine ring .
- Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings at the 4-methyl position .
- Reaction Monitoring : In situ IR to track intermediate formation and adjust conditions dynamically .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
